![molecular formula C22H23N3O2 B3571796 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B3571796.png)
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine
Overview
Description
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine is a complex organic compound that features a combination of a naphthalene ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the naphthalene and pyridine derivatives. One common synthetic route includes:
Naphthalene Derivative Preparation: The naphthalene ring is functionalized with a methoxy group at the 2-position. This can be achieved through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Pyridine Derivative Preparation: The pyridine ring is functionalized with a carbonyl group at the 3-position. This can be achieved through a Vilsmeier-Haack reaction using pyridine and a formylating agent.
Coupling Reaction: The naphthalene and pyridine derivatives are then coupled with piperazine through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group on the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of 1-[(2-Hydroxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine.
Reduction: Formation of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-hydroxyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The naphthalene and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methoxynaphthalen-1-YL)methyl]piperazine: Lacks the pyridine carbonyl group, which may affect its binding affinity and specificity.
4-(Pyridine-3-carbonyl)piperazine: Lacks the naphthalene ring, which may reduce its ability to engage in π-π stacking interactions.
Uniqueness
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine is unique due to the presence of both the naphthalene and pyridine rings, which provide a combination of π-π stacking and hydrogen bonding interactions. This dual functionality enhances its potential as a versatile pharmacophore in drug design and as a building block in organic synthesis.
Biological Activity
1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a methoxynaphthalene moiety and a pyridine carbonyl group. This unique structure is thought to confer specific interactions with biological targets, influencing its pharmacological effects.
Research indicates that compounds with similar structures can affect various biological pathways:
- Microtubule Dynamics : Piperazine derivatives have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, related compounds have demonstrated the ability to sensitize colon cancer cells to apoptotic signals by disrupting normal mitotic processes .
- Acetylcholinesterase Inhibition : Some piperazine derivatives interact with acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of related piperazine compounds, which may provide insights into the activity of this compound.
Compound | Target | Effect | ED50 (nM) | Cell Line |
---|---|---|---|---|
AK301 | Microtubules | Induces mitotic arrest | 115 | HT29 (colon cancer) |
11f | Bacterial growth | Inhibits P. aeruginosa | 2 (MIC) | Various strains |
K | Acetylcholinesterase | Inhibits enzyme activity | N/A | Human cells |
Case Studies
- Colon Cancer Sensitization : A study highlighted the effectiveness of piperazine-based compounds in enhancing the sensitivity of colon cancer cells to apoptosis. The compound AK301 was noted for its selective toxicity towards cancer cells compared to normal fibroblasts, indicating a potential therapeutic window for treatment .
- Neuroprotective Potential : Another investigation into piperazine derivatives revealed their capacity to inhibit acetylcholinesterase, which is crucial for developing treatments for neurodegenerative disorders. This suggests that similar compounds could offer dual benefits in both oncology and neurology .
Safety and Toxicity
Safety assessments are critical for evaluating the clinical applicability of new compounds. Hemolytic assays conducted on related piperazine derivatives indicated low hemolytic activity, suggesting a favorable safety profile when interacting with human red blood cells .
Properties
IUPAC Name |
[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-9-8-17-5-2-3-7-19(17)20(21)16-24-11-13-25(14-12-24)22(26)18-6-4-10-23-15-18/h2-10,15H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZICUMPGYUTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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